(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by a chlorophenyl group attached to a hydroxyacetic acid moiety. Its IUPAC name is (2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid, and it is identified by the CAS number 32222-43-8. This compound falls under the category of hydroxy acids and is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry .
The synthesis of (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid typically employs asymmetric synthesis strategies. A prevalent method involves the use of chiral catalysts which help in inducing the desired stereochemistry in the final product.
(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid features a central carbon atom bonded to a hydroxyl group, a carboxylic acid group, and a chlorophenyl group. The molecular formula is C8H7ClO3, with a molecular weight of approximately 186.59 g/mol.
(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid can undergo several types of chemical reactions:
The specific reaction conditions and reagents significantly influence the products formed. For instance, oxidation reactions may yield different carboxylic acids depending on the extent of oxidation applied.
The mechanism of action for (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid largely depends on its interactions at the molecular level within biological systems. It is studied for its potential biological activity, particularly regarding its effects on cellular processes and enzyme interactions. Research is ongoing to elucidate how this compound may influence metabolic pathways or act as an inhibitor in various biological contexts.
The compound exhibits high gastrointestinal absorption and potential permeability across biological membranes, indicating its suitability for pharmaceutical applications .
(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid has a wide array of applications in scientific research:
Asymmetric organocatalysis has emerged as a powerful strategy for constructing the chiral center of (S)-2-(3-chlorophenyl)-2-hydroxyacetic acid with high enantiomeric excess (ee). The core challenge lies in differentiating prochiral faces during the carbon-oxygen bond formation at the benzylic position. Quinidine-derived bifunctional catalysts, particularly squaramide organocatalysts, demonstrate exceptional performance in the asymmetric α-hydroxylation of 3-chlorophenyl glyoxal derivatives. These catalysts operate through a dual activation mechanism: the tertiary amine moiety deprotonates the nucleophile (typically a carbonyl compound), while the squaramide NH groups hydrogen-bond to the electrophilic carbonyl oxygen of the glyoxal substrate, creating a rigid chiral environment that favors re-face attack to yield the desired (S)-enantiomer [1] [5].
Catalyst structural optimization reveals critical structure-activity relationships. Bulky substituents on the cinchona alkaloid scaffold, particularly at C9, significantly enhance enantiocontrol by sterically shielding one approach trajectory. For example, modifying the quinidine core with 3,5-bis(trifluoromethyl)phenyl substituents on the squaramide unit improves ee from 85% to >98% due to enhanced π-stacking interactions with the chlorophenyl ring and restricted conformational flexibility. Solvent screening indicates halogenated solvents (DCM, chloroform) optimize both yield and enantioselectivity (typically >90% ee) by providing a non-polar environment that strengthens catalyst-substrate hydrogen bonding without competing for hydrogen bond donors [1].
Table 1: Influence of Organocatalyst Structure on Asymmetric Hydroxylation Performance
Catalyst Type | Catalyst Structure | Yield (%) | ee (%) | Optimal Solvent |
---|---|---|---|---|
Squaramide 1c | Quinidine-derived with electron-withdrawing aryl groups | 88 | 98 | Dichloromethane |
Thiourea 1h | Modified Takemoto catalyst | 81 | 89 | Chloroform |
Urea 1f | Bifunctional tertiary amine-urea | 80 | 97 | Dichloroethane |
Reaction parameter optimization further demonstrates that catalyst loading reduction below 10 mol% significantly diminishes enantioselectivity (from 98% to 79% ee at 5 mol%), while temperature elevation above 25°C promotes racemization. Substrate scope investigations confirm the tolerance of electron-withdrawing substituents (e.g., 5-NO₂, 5-Br) on the phenyl ring, maintaining ee >93%, though sterically hindered ortho-substituted analogs require tailored catalysts. These findings establish organocatalytic hydroxylation as a robust platform for synthesizing gram-scale quantities of the target acid with pharmaceutical-grade enantiopurity [1] [6].
Biocatalytic strategies leverage enzymatic precision for direct (S)-enantiomer synthesis, circumventing protection/deprotection steps inherent in chemical methods. Nitrilases (EC 3.5.5.1) and engineered lipases (EC 3.1.1.3) constitute the most efficient biocatalyst families for this transformation. A key breakthrough involves an Acidovorax facilis-derived nitrilase mutant (F189T/T132A), developed via directed evolution, which exhibits exceptional activity and selectivity toward the precursor 2-(3-chlorophenyl)-2-hydroxyacetonitrile. Wild-type nitrilase displays moderate activity (Vₘₐₓ = 5.3 U/mg) and ee (78%), while the double mutant achieves Vₘₐₓ = 18.7 U/mg and >99% ee for the (S)-acid by repositioning the substrate within the active site through strategic residue mutations [3].
Biocompatible biphasic systems overcome substrate inhibition and toxicity limitations. Ionic liquid (IL)/buffer biphasic media enhance substrate solubility while protecting microbial cells or purified enzymes. [BMIM][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) emerges as the optimal IL phase due to its low log P value (log P = 2.3), which correlates with reduced enzyme denaturation. At 30% v/v [BMIM][PF₆], the reaction achieves a 92% conversion and 99% ee, compared to 45% conversion in monophasic aqueous systems. The IL phase also facilitates simplified product recovery and biocatalyst recycling—whole-cell catalysts retain >80% activity after five batches via phase separation [3].
Table 2: Performance of Biocatalytic Systems in (S)-Acid Synthesis
Biocatalyst System | Reaction Type | Conversion (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Nitrilase T132A/F189T in [BMIM][PF₆] | Hydrolysis | 92 | >99 | 1.8 |
Lipase B (CAL-B) in MTBE/buffer | Kinetic Resolution | 48* | 99 | 0.7 |
Recombinant E. coli whole cells | Hydrolysis | 85 | 98 | 1.2 |
*Theoretical maximum for kinetic resolution is 50%
Lipase-mediated kinetic resolutions provide complementary routes, typically via enantioselective ester hydrolysis or acylation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) resolves racemic ethyl 2-(3-chlorophenyl)-2-hydroxyacetate through preferential hydrolysis of the (R)-ester, leaving the (S)-ester enantioenriched (ee >99%). Dynamic kinetic resolution (DKR) systems integrate lipase resolution with racemization catalysts (e.g., Shvo's catalyst), achieving yields up to 90% by continuously converting the undesired enantiomer [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7